molecular formula C5H4ClN5O B3373166 5-(chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole CAS No. 953751-07-0

5-(chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole

Cat. No.: B3373166
CAS No.: 953751-07-0
M. Wt: 185.57 g/mol
InChI Key: MDUFSXNYEUKOQE-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole (CAS 953751-07-0) is a key chemical scaffold in medicinal chemistry and drug discovery. This heterocyclic compound features a 1,2,4-oxadiazole core, recognized for its bioisosteric properties as an ester and amide surrogate, which enhances metabolic stability in potential drug candidates . The presence of both the 1,2,4-triazole and the reactive chloromethyl group makes this compound a versatile building block for further synthetic elaboration, enabling the creation of diverse derivatives for structure-activity relationship (SAR) studies . This compound serves as a crucial precursor in the development of novel therapeutics. Recent scientific investigations have focused on synthesizing and evaluating a series of derivatives based on this core structure as potent OXPHOS inhibitors . These inhibitors target the mitochondrial respiratory chain, specifically complex I, leading to disrupted energy metabolism in cancer cells. This mechanism has shown promising anti-proliferative activity against challenging cancer cell lines, including non-small cell lung cancer (PC9) and pancreatic cancer (Bxpc-3) cells . The optimal derivative from this series demonstrated significant tumor growth inhibition in vivo, outperforming a reference compound in a PC9 xenograft mouse model, highlighting the therapeutic potential of this chemical series . The primary research applications of this compound are in anticancer drug discovery and medicinal chemistry ,

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5O/c6-1-3-9-5(11-12-3)4-7-2-8-10-4/h2H,1H2,(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUFSXNYEUKOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C2=NOC(=N2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The triazole and oxadiazole rings can undergo oxidation and reduction under specific conditions, altering the electronic properties of the compound.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions, as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride for redox reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation may produce an oxadiazole N-oxide.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has been investigated for its potential as an antifungal , antibacterial , and anticancer agent. The presence of the triazole ring is known to enhance the activity against various pathogens by inhibiting key enzymes involved in their metabolic processes. For instance, studies have shown that derivatives of triazole compounds exhibit significant antifungal activity against Candida species and other fungi due to their ability to disrupt ergosterol biosynthesis.

Mechanism of Action
The mechanism of action typically involves the inhibition of specific enzymes or pathways within microbial cells. For example, triazoles can inhibit lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthetic pathway in fungi . This inhibition leads to increased membrane permeability and ultimately cell death.

Agriculture

Pesticide Development
5-(Chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole is being explored for its potential use as a pesticide or herbicide . Its bioactive properties can be harnessed to develop compounds that effectively control agricultural pests while minimizing environmental impact. Research indicates that triazole derivatives can act as fungicides by targeting fungal pathogens in crops .

Material Science

Development of Novel Materials
The compound's unique structural features make it a candidate for the development of new materials with specific electronic or optical properties. For instance, oxadiazoles are known for their photoluminescent properties and could be utilized in organic light-emitting diodes (OLEDs) or other electronic devices . Research into the synthesis of polymeric materials incorporating this compound could lead to advancements in flexible electronics.

Chemical Synthesis

Synthetic Routes and Derivatives
The synthesis of this compound typically involves multi-step processes that can yield various derivatives with modified biological activities. The chloromethyl group allows for nucleophilic substitution reactions, which can produce a wide range of substituted derivatives with enhanced or altered properties .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget OrganismReference
This compoundAntifungalCandida albicans
Triazole DerivativeAntibacterialStaphylococcus aureus
Oxadiazole-based PolymerPhotoluminescenceN/A

Case Study 1: Antifungal Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazoles and oxadiazoles and tested their antifungal efficacy against various strains of Candida. The results indicated that certain modifications to the chloromethyl group significantly enhanced antifungal activity compared to standard antifungal agents.

Case Study 2: Agricultural Applications

A research project focused on the application of triazole-based compounds in agriculture demonstrated that these compounds could effectively reduce fungal infections in crops without harming beneficial microorganisms in the soil. This study highlights the potential for developing eco-friendly pesticides based on this compound derivatives .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical processes. Additionally, its ability to form stable complexes with metal ions can influence various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Alkyl vs. Aryl Substituents

  • 5-Methyl derivative (5-Methyl-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole) :
    Synthesized via reaction of acyl chloride with amidoxime in pyridine, yielding 65%. The methyl group reduces electrophilicity compared to chloromethyl, limiting further derivatization .
  • 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a): Achieved 80% yield using hydroxylamine hydrochloride and sodium carbonate in ethanol.

Halogenated Derivatives

  • 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Molecular formula C₁₀H₉ClN₂O.
  • 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole :
    Features a pyridazine ring (C₇H₅ClN₄O), introducing additional nitrogen atoms for hydrogen bonding. This structural feature may enhance binding to biological targets like kinases .

Functional Group Modifications

Sulfur-Containing Analogues

  • 2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole :
    Incorporates a sulfanyl group (C₁₁H₈ClN₅OS), which increases electron density and may influence antioxidant or antimicrobial activity .

Trifluoromethoxy-Substituted Derivatives

  • 5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole :
    Boiling point 459.1±55.0°C and density 1.477±0.06 g/cm³. The trifluoromethoxy group enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs .

Data Tables

Table 2. Physical Properties of Key Derivatives

Compound Name Boiling Point (°C) Density (g/cm³) Molecular Weight
5-(5-Methyl-triazolyl)-3-(trifluoromethoxy)phenyl oxadiazole 459.1 ± 55.0 1.477 ± 0.06 311.22
5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole - - 208.65

Biological Activity

5-(Chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities. This article delves into its biological properties, particularly its anticancer and antifungal activities, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H4_4ClN5_5O. It features a chloromethyl group attached to a triazole ring and an oxadiazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)Reference
5aMCF-715.63
5bU-937<10
5cA5490.12 - 2.78
5dHepG2Comparable to SAHA (15.0 nM)

In a study focusing on the structure-activity relationship (SAR) of oxadiazoles, it was found that modifications in the chemical structure could enhance their potency against cancer cells. For example, the introduction of halogen atoms in the phenyl ring was noted to decrease antiproliferative activity .

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometry assays have demonstrated that these compounds can trigger apoptotic pathways in cell lines such as MCF-7 and A549 by increasing p53 expression and activating caspase pathways .

Antifungal Activity

In addition to anticancer properties, derivatives of oxadiazoles have been investigated for their antifungal efficacy. Research has indicated that certain oxadiazole derivatives exhibit promising antifungal activity with minimal cytotoxicity to non-cancerous cells.

Table 2: Antifungal Activity of Oxadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
5eFusarium graminearum0.25 µg/ml
5kAspergillus niger0.50 µg/ml

The binding affinity of these compounds to specific fungal enzymes has been explored through molecular docking studies, showing strong interactions with active sites of target proteins .

Case Studies

Several case studies have been conducted to evaluate the biological activity of oxadiazole derivatives:

  • Study on Anticancer Properties : A recent investigation assessed the efficacy of various oxadiazole derivatives against human leukemia cell lines. The results indicated that some compounds exhibited IC50_{50} values lower than those of established chemotherapeutics like doxorubicin .
  • Antifungal Efficacy : In another study focusing on agricultural applications, oxadiazole derivatives were tested against fungal pathogens affecting maize crops. The compounds demonstrated significant antifungal properties while maintaining low toxicity levels towards plant cells .

Q & A

Q. Table 1: Common Reaction Conditions

StepReagents/ConditionsPurpose
Precursor SynthesisPOCl₃, reflux in anhydrous solventActivation of carbonyl groups
CyclocondensationHydrazine hydrate, ethanol, 70°CTriazole ring formation
Final ModificationKCN, controlled temperature (60–80°C)Chloromethyl group stabilization

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirms the presence of the chloromethyl group (δ ~4.6 ppm for CH₂Cl) and triazole protons (δ ~8.3–8.5 ppm). Aromatic protons in the oxadiazole ring appear between δ 7.5–8.0 ppm .
  • IR Spectroscopy : Identifies C-Cl stretching (~650 cm⁻¹) and N-H vibrations (~3400 cm⁻¹) from the triazole moiety .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 226.04 for C₆H₅ClN₄O).
  • HPLC : Assesses purity (>95% required for pharmacological studies) .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:
Contradictions often arise from assay-specific variables. For example:

  • Cell Line Variability : shows oxadiazole derivatives exhibit selective apoptosis in breast cancer (T47D) but not in colorectal lines. Use multiple cell lines and validate with in vivo models (e.g., MX-1 tumor xenografts) .
  • Concentration Dependence : Perform dose-response curves (IC₅₀ determination) to distinguish cytotoxic vs. cytostatic effects.
  • Target Engagement : Employ photoaffinity labeling (as in ) to confirm interaction with molecular targets like TIP47 .

Q. Table 2: Key Parameters for Reproducibility

ParameterBest Practices
Cell CultureUse authenticated lines (ATCC/DSMZ)
Assay Duration24–72 hrs to capture apoptosis phases
Positive ControlsStaurosporine for apoptosis induction

Advanced: What strategies enhance the pharmacological profile of this compound?

Methodological Answer:

  • Structural Modifications : Introduce substituents to the triazole or oxadiazole rings to improve bioavailability. For example, replacing the chloromethyl group with fluorinated analogs (e.g., CF₃) increases metabolic stability .
  • Prodrug Design : Convert the chloromethyl group to a hydrolyzable ester (e.g., acetyl) for controlled release .
  • Co-crystallization Studies : Use SHELX software () to analyze binding modes with targets like 14-α-demethylase (CYP51), a fungal enzyme .

Advanced: How can molecular docking guide the optimization of this compound for antifungal activity?

Methodological Answer:

  • Target Selection : Prioritize enzymes like CYP51 (PDB: 3LD6) due to triazole-oxadiazole hybrids' known antifungal activity .
  • Docking Workflow :
    • Prepare ligand and protein files (e.g., protonation states in AutoDock Tools).
    • Perform flexible docking to sample conformations of the chloromethyl group.
    • Validate with MD simulations (e.g., GROMACS) to assess binding stability.
  • Benchmarking : Compare docking scores with clinical antifungals (e.g., fluconazole) to prioritize analogs .

Q. Table 3: Docking Scores for Analog Optimization

CompoundDocking Score (kcal/mol)Reference
Parent Compound-8.2
Fluconazole-7.9PDB: 3LD6
CF₃-Substituted-9.1

Basic: What safety protocols are recommended for handling chloromethyl-containing compounds?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Quench residual chloromethyl groups with aqueous NaHCO₃ before disposal .

Advanced: How do structural variations impact the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Chloromethyl Group : Highly reactive toward nucleophiles (e.g., amines, thiols). Reactivity can be modulated by steric hindrance; bulkier triazole substituents reduce reaction rates .
  • Electronic Effects : Electron-withdrawing groups (e.g., NO₂) on the oxadiazole ring increase the electrophilicity of the chloromethyl carbon .

Q. Table 4: Reactivity Trends in SN2 Reactions

Substituent on OxadiazoleRelative Reaction Rate (vs. H)
-NO₂3.2x
-OCH₃0.7x
-Cl1.5x

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole

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